molecular formula C9H4Cl2FNO B3043734 2,3-Dichloro-6-fluorobenzoylacetonitrile CAS No. 914636-62-7

2,3-Dichloro-6-fluorobenzoylacetonitrile

Cat. No.: B3043734
CAS No.: 914636-62-7
M. Wt: 232.03 g/mol
InChI Key: YHSIIFAXBVGGTG-UHFFFAOYSA-N
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Description

Conceptual Framework of β-Ketonitriles as Multifunctional Intermediates in Organic Chemistry

β-Ketonitriles, also known as 3-oxoalkanenitriles, are organic compounds characterized by a ketone functional group and a nitrile functional group separated by a methylene (B1212753) bridge. This arrangement imparts a rich and versatile reactivity profile, establishing them as highly valuable multifunctional intermediates in organic synthesis. rsc.orgnih.gov Their utility is rooted in the presence of multiple reactive sites: the electrophilic carbon of the ketone, the electrophilic carbon of the nitrile, and the acidic α-carbon situated between the two electron-withdrawing groups.

These compounds serve as crucial precursors for a wide array of organic molecules, particularly in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, pyrazoles, and isoxazoles. rsc.orgacs.org The dual functionality allows for a variety of chemical transformations, including cyclization, condensation, and multicomponent reactions. rsc.org For instance, the Hantzsch pyridine (B92270) synthesis can utilize β-ketonitriles to form dihydropyridine (B1217469) intermediates, which are then oxidized to the corresponding pyridine products. rsc.org

The synthesis of β-ketonitriles themselves can be achieved through several methods, most notably the acylation of nitrile anions with esters. nih.govacs.org This reaction typically involves the deprotonation of an acetonitrile (B52724) derivative to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of an ester. nih.govnih.gov β-Ketonitriles are recognized as important building blocks for producing a range of biologically active molecules, including those with anti-cancer, anti-inflammatory, and antimalarial properties. rsc.org

Strategic Importance of Halogenation and Fluorination in Aromatic Building Blocks

The introduction of halogen atoms, particularly fluorine, into aromatic building blocks is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties. tandfonline.comsigmaaldrich.com Halogenation can profoundly influence a molecule's physicochemical and pharmacokinetic characteristics, such as lipophilicity, metabolic stability, binding affinity, and bioavailability. tandfonline.comolemiss.edu

Key Effects of Halogenation:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. tandfonline.com This can increase the half-life of a drug molecule in the body.

Lipophilicity: The incorporation of fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. mdpi.combenthamscience.com

Binding Affinity: Due to its high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), fluorine can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity. tandfonline.comacs.org It can also modulate the acidity (pKa) of nearby functional groups, which influences binding and solubility. acs.org

Conformational Control: The judicious placement of halogens can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. acs.org

The strategic placement of chlorine and fluorine on an aromatic ring, as seen in polyhalogenated systems, combines these effects. Chlorine, being larger and more polarizable than fluorine, contributes differently to steric and electronic properties, offering a multi-faceted approach to molecular design. This approach is central to the development of pharmaceuticals and agrochemicals, with a significant percentage of new drugs containing at least one fluorine atom. sigmaaldrich.comolemiss.edu

Overview of 2,3-Dichloro-6-fluorobenzoylacetonitrile as a Representative Polyhalogenated Benzoylacetonitrile (B15868) Derivative

This compound stands as a prime example of a polyhalogenated benzoylacetonitrile derivative, integrating the reactive β-ketonitrile core with a strategically halogenated aromatic ring. This compound serves as a sophisticated building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and other chemical intermediates.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name 3-(2,3-Dichloro-6-fluorophenyl)-3-oxopropanenitrile
Synonyms 2,3-Dichloro-6-fluoro-β-oxobenzenepropanenitrile cymitquimica.com
CAS Number 914636-62-7 cymitquimica.com
Molecular Formula C₉H₄Cl₂FNO chemicalbook.com
Molecular Weight 232.04 g/mol cymitquimica.comchemicalbook.com

The synthesis of this molecule would likely involve the acylation of acetonitrile with a derivative of 2,3-dichloro-6-fluorobenzoic acid, leveraging established methodologies for β-ketonitrile formation. As an intermediate, its value lies in its potential to be transformed into a variety of more complex structures, making it a subject of interest in synthetic and medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dichloro-6-fluorophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO/c10-5-1-2-6(12)8(9(5)11)7(14)3-4-13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSIIFAXBVGGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236292
Record name 2,3-Dichloro-6-fluoro-β-oxobenzenepropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-62-7
Record name 2,3-Dichloro-6-fluoro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-fluoro-β-oxobenzenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 6 Fluorobenzoylacetonitrile

Reactions Involving the Active Methylene (B1212753) Group (α-Carbon)

The methylene group in 2,3-dichloro-6-fluorobenzoylacetonitrile is positioned between two electron-withdrawing groups (a carbonyl and a nitrile), which significantly increases the acidity of its α-protons. This "active methylene" characteristic allows for easy deprotonation by a base to form a stabilized carbanion (enolate), which is a potent nucleophile. bipublication.com This nucleophilicity is the basis for its participation in various carbon-carbon bond-forming reactions.

The carbanion generated from this compound can act as a nucleophile, attacking the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This reaction is a classic example of nucleophilic addition, often followed by an elimination of water in a condensation reaction. bhu.ac.in These reactions are fundamental for extending the carbon skeleton and are widely used in the synthesis of complex molecules. A prominent example of this reactivity is the Knoevenagel condensation. wikipedia.orgrsc.org

The condensation reaction with various aromatic aldehydes, for instance, leads to the formation of α,β-unsaturated ketone products. This transformation is typically catalyzed by a weak base. bhu.ac.in

Carbonyl CompoundCatalyst ExampleProduct Type
Benzaldehyde (B42025)Piperidine2-Benzoyl-3-phenylacrylonitrile derivative
Substituted BenzaldehydesAmmonium Acetate2-Benzoyl-3-(substituted-phenyl)acrylonitrile derivative
3-FormylchromonePiperidine3-[(2,3-dichloro-6-fluorobenzoyl)(cyano)methyl]chromone

This table presents plausible reactions based on the known reactivity of active methylene compounds with various carbonyls. bhu.ac.innih.gov

The nucleophilic enolate formed from this compound readily participates in substitution reactions with electrophiles like alkyl and acyl halides. This allows for the direct introduction of alkyl or acyl groups at the α-carbon, a key strategy for molecular elaboration. bipublication.com

The reaction is typically carried out by first treating the benzoylacetonitrile (B15868) with a suitable base to generate the carbanion, followed by the addition of the alkylating or acylating agent. researchgate.net The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. A variety of bases have been employed for similar transformations, including inorganic alkalis and cesium carbonate. researchgate.netgoogle.com

Reaction TypeElectrophile ExampleBase ExampleSolvent ExampleProduct Type
AlkylationMethyl IodideCesium CarbonateDMF2-(2,3-Dichloro-6-fluorobenzoyl)propanenitrile
AlkylationBenzyl BromideSodium HydrideTHF2-(2,3-Dichloro-6-fluorobenzoyl)-3-phenylpropanenitrile
AcylationAcetyl ChloridePyridine (B92270)Dichloromethane2-(2,3-Dichloro-6-fluorobenzoyl)-3-oxobutanenitrile

This table illustrates representative alkylation and acylation reactions based on general procedures for active methylene compounds. researchgate.netorganic-chemistry.org

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base like an amine. rsc.org For this compound, this reaction proceeds via the formation of a nucleophilic enolate intermediate which attacks the carbonyl partner. The subsequent dehydration step yields a stable α,β-unsaturated product. nih.gov

The reaction mechanism involves the base-catalyzed deprotonation of the α-carbon to form the enolate. This enolate then adds to the aldehyde or ketone, forming an aldol-type intermediate, which subsequently eliminates a molecule of water to produce the final condensed product. The reaction is highly efficient for carbon-carbon bond formation. nih.gov The use of pyridine as a solvent and catalyst is a common modification, particularly when one of the activating groups is a carboxylic acid, which often leads to subsequent decarboxylation (the Doebner modification). wikipedia.org

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into several other important chemical moieties or can participate directly in cyclization reactions to form heterocyclic systems.

The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis typically yields a primary amide, while complete hydrolysis under more vigorous conditions leads to the formation of a carboxylic acid. semanticscholar.org

Basic Hydrolysis: Treatment with aqueous base (e.g., NaOH) initially leads to the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. Subsequent protonation yields an amide intermediate. If the reaction is heated for a prolonged period, the amide can be further hydrolyzed to a carboxylate salt, which upon acidic workup gives the carboxylic acid. semanticscholar.orgAcidic Hydrolysis: In the presence of strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, leading to an imidic acid intermediate that tautomerizes to an amide. Further hydrolysis of the amide under these conditions yields the carboxylic acid.

Reaction ConditionsProduct
Mild NaOH(aq), Ethanol2-(2,3-Dichloro-6-fluorobenzoyl)acetamide
H₂SO₄(aq), Heat2-(2,3-Dichloro-6-fluorobenzoyl)acetic acid

This table summarizes the expected products from the hydrolysis of the nitrile group under different conditions. semanticscholar.org

The structure of this compound, containing a ketone and a nitrile in a 1,3-relationship, makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. These cyclocondensation reactions typically involve reaction with binucleophilic reagents.

Pyrazoles: One of the most common transformations is the reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives. The reaction proceeds via initial condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon. This pathway leads to the formation of highly substituted aminopyrazoles. organic-chemistry.orgresearchgate.net Multicomponent reactions involving this scaffold can also lead to more complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govnih.govbeilstein-journals.org

Pyridazines: Reaction with hydrazine can also lead to pyridazine (B1198779) derivatives under different conditions, for instance, by reacting with arylglyoxals in the presence of hydrazine. scielo.org.za

Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved by reacting 1,3-dicarbonyl compounds or their equivalents with amidines, urea (B33335), or guanidine. bu.edu.eg The benzoylacetonitrile moiety can be a key starting material for building blocks that undergo cyclization to form substituted pyrimidines, including fused systems like pyrido[2,3-d]pyrimidines. nih.govresearchgate.net

Reagent(s)Resulting Heterocycle Core
Hydrazine HydrateAminopyrazole
Phenylhydrazine, Aldehyde, MalononitrilePyrano[2,3-c]pyrazole
GuanidineAminopyrimidine
Arylglyoxal, Hydrazine HydratePyridazine

This table outlines the formation of various heterocyclic cores from precursors analogous to this compound. organic-chemistry.orgnih.govscielo.org.zabu.edu.eg

Chemical Reactivity and Functionalization of the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with three halogen atoms and a strongly electron-withdrawing benzoylacetonitrile group. This substitution pattern imparts a distinct reactivity profile, making the ring susceptible to various transformations that allow for the selective functionalization of the carbon-halogen bonds. The interplay between the electronic effects of the substituents and the inherent reactivity of the different halogens governs the site of reaction and the types of transformations possible.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing potent electron-withdrawing groups. wikipedia.orgopenstax.org In this compound, the benzoylacetonitrile moiety significantly acidifies the aromatic ring, making it highly electrophilic and thus activating the halogen substituents toward nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. openstax.orgmasterorganicchemistry.com

The regioselectivity of SNAr reactions is dictated by the ability of the electron-withdrawing group to stabilize the negative charge of the Meisenheimer intermediate. Stabilization is most effective when the nucleophile attacks the positions ortho or para to the activating group. openstax.orgmasterorganicchemistry.com In the case of this compound, the benzoylacetonitrile group at C1 activates the following positions:

C6 (ortho): Bearing a fluorine atom.

C3 (para): Bearing a chlorine atom.

C2 (ortho): Bearing a chlorine atom.

In SNAr reactions, the typical leaving group ability is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that renders the attached carbon more electrophilic. masterorganicchemistry.com The subsequent C-X bond cleavage is fast.

Given these principles, the C6-F bond is the most probable site for nucleophilic attack. It is in an activated ortho position, and fluoride (B91410) is an excellent leaving group in this context. The C3-Cl bond is also activated (para), but chlorine is a less effective leaving group than fluorine in SNAr. The C2-Cl bond is the least reactive of the three, being sterically hindered by adjacent substituents. Therefore, selective monosubstitution at the C6 position is anticipated under controlled SNAr conditions.

Nucleophile (Nu-H) Typical Conditions Predicted Major Product
Alcohols (R-OH)Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, DMSO)2,3-Dichloro-6-alkoxybenzoylacetonitrile
Amines (R₂N-H)Aprotic Solvent (e.g., DMSO), +/- Base2,3-Dichloro-6-(dialkylamino)benzoylacetonitrile
Thiols (R-SH)Base (e.g., K₂CO₃), Aprotic Solvent (e.g., DMF)2,3-Dichloro-6-(alkylthio)benzoylacetonitrile

This table presents predicted outcomes based on established principles of SNAr reactivity, as specific experimental data for this compound was not found.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl or Aryl-Alkynyl Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, fundamentally differing from SNAr in their mechanism and selectivity. wikipedia.orgwikipedia.org The reactivity of aryl halides in these palladium-catalyzed processes is primarily governed by the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl >> C-F. baranlab.org Consequently, the two chloro-substituents in this compound are the expected reactive sites, while the C-F bond is typically inert under standard cross-coupling conditions.

Selective functionalization between the two non-equivalent chlorine atoms (at C2 and C3) can be achieved by exploiting differences in their steric and electronic environments. The C2-Cl is positioned between the bulky benzoylacetonitrile group and the C3-Cl, making it more sterically hindered. The C3-Cl is comparatively more accessible. Therefore, palladium-catalyzed cross-coupling reactions are predicted to occur preferentially at the C3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. researchgate.net For this compound, selective coupling at the C3 position is expected to yield 2-chloro-6-fluoro-3-arylbenzoylacetonitrile derivatives.

Coupling Partner Catalyst System Base Predicted Major Product
Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃2-Chloro-3-aryl-6-fluorobenzoylacetonitrile
Heteroarylboronic AcidPdCl₂(dppf)Na₂CO₃2-Chloro-6-fluoro-3-heteroarylbenzoylacetonitrile

This table presents predicted outcomes based on established principles of Suzuki-Miyaura coupling, as specific experimental data for this compound was not found.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to other palladium-catalyzed reactions, the C-Cl bonds are the reactive sites. Selective reaction at the C3 position would yield the corresponding 3-alkenyl derivative.

Alkene Partner Catalyst System Base Predicted Major Product
StyrenePd(OAc)₂, P(o-tol)₃Et₃N2-Chloro-6-fluoro-3-styrylbenzoylacetonitrile
n-Butyl acrylatePd(OAc)₂K₂CO₃Butyl (E)-3-(2-chloro-3-cyanoacetyl-4-fluorophenyl)acrylate

This table presents predicted outcomes based on established principles of the Heck reaction, as specific experimental data for this compound was not found.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a direct route to aryl-alkynyl structures. Preferential coupling at the C3-Cl position is anticipated.

Alkyne Partner Catalyst System Base Predicted Major Product
PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, Piperidine2-Chloro-6-fluoro-3-(phenylethynyl)benzoylacetonitrile
TrimethylsilylacetylenePd(PPh₃)₄, CuIEt₃N2-Chloro-6-fluoro-3-((trimethylsilyl)ethynyl)benzoylacetonitrile

This table presents predicted outcomes based on established principles of Sonogashira coupling, as specific experimental data for this compound was not found.

Selective Functionalization of Halogen Atoms

The distinct reactivity patterns of the three halogen atoms in this compound allow for a high degree of selective functionalization. The differing reactivities in SNAr versus metal-catalyzed cross-coupling provide an orthogonal chemical handle to modify the molecule in a stepwise manner.

Selective C-F Functionalization: The C6-F bond is selectively targeted by nucleophiles under SNAr conditions due to electronic activation and the high leaving group ability of fluoride in this specific reaction type. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C6 position while leaving the two chlorine atoms untouched.

Selective C-Cl Functionalization: Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) selectively target the C-Cl bonds over the C-F bond. Among the two chlorine atoms, the C3 position is electronically activated (para to the activating group) and less sterically hindered than the C2 position, making it the preferred site for initial cross-coupling. By carefully controlling reaction stoichiometry and conditions, monosubstitution at C3 can be achieved.

This predictable, differential reactivity enables sequential functionalization strategies. For instance, an SNAr reaction could first be performed to replace the C6-fluorine with an alkoxy group. The resulting 2,3-dichloro-6-alkoxybenzoylacetonitrile could then be subjected to a Suzuki coupling to introduce an aryl group at the C3 position, yielding a highly substituted, complex aromatic scaffold. This step-wise approach provides a powerful strategy for building molecular complexity from the polyhalogenated starting material.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Building Blocks for Complex Heterocyclic Systems

The presence of multiple reactive sites within 2,3-dichloro-6-fluorobenzoylacetonitrile allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds. These heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

While specific examples detailing the use of this compound in the synthesis of pyridines, quinolines, and naphthyridines are not extensively documented in readily available literature, the general reactivity of β-ketonitriles suggests its potential in established synthetic routes. For instance, in pyridine (B92270) synthesis, it could potentially undergo reactions with various reagents to form the pyridine ring. nih.govresearchgate.netgoogle.comresearchgate.net Similarly, the benzoylacetonitrile (B15868) core could serve as a precursor in Friedländer or Combes-type reactions for the synthesis of quinolines. scielo.brnih.goviipseries.orgnih.gov The construction of naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms, often involves the cyclization of aminopyridines with β-dicarbonyl compounds or their equivalents. ekb.egnih.govnih.gov The specific substitution pattern of this compound would be expected to influence the regioselectivity and electronic properties of the resulting heterocyclic products.

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. bu.edu.egnih.govresearchgate.netnih.gov this compound, as a 1,3-dicarbonyl equivalent, could be a valuable precursor for substituted pyrimidines.

For the formation of benzimidazoles, the typical synthetic approach involves the reaction of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govnih.govsemanticscholar.orgrsc.orgozguryayinlari.com While the direct use of this compound in this context is not explicitly detailed, its functional groups could be chemically transformed to facilitate such cyclizations, thereby providing access to benzimidazoles with a specific substitution pattern.

The Gewald reaction is a well-established method for the synthesis of polysubstituted thiophenes, which typically involves the condensation of a ketone or β-ketonitrile with an activated nitrile and elemental sulfur in the presence of a base. derpharmachemica.comorganic-chemistry.orgwikipedia.orgrroij.comgoogle.com The reactivity of the ketone and nitrile functionalities in this compound makes it a suitable candidate for this transformation, potentially leading to the formation of highly functionalized thiophenes.

The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.govmdpi.comorganic-chemistry.orggoogle.com Although this compound is a 1,3-dicarbonyl equivalent, modifications to its structure or the use of specific reaction conditions could potentially enable its use in the synthesis of pyrrole (B145914) derivatives.

The unique combination of a nitrile group, a ketone, and a halogenated aromatic ring makes this compound a versatile starting material for the synthesis of a wide array of polyfunctionalized organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The ketone functionality allows for reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of various heterocyclic systems. The dichlorofluoro-substituted benzene (B151609) ring can undergo nucleophilic aromatic substitution reactions, providing a handle for further functionalization.

Contribution to Novel Synthetic Methodologies and Cascade Reaction Sequences

The multiple reactive centers in this compound make it an ideal substrate for the development of novel synthetic methodologies, particularly those involving cascade or domino reactions. A cascade reaction, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offers significant advantages in terms of efficiency and atom economy.

The strategic placement of the functional groups in this compound could allow for the design of cascade sequences initiated by a reaction at one site, which then triggers subsequent intramolecular transformations. For example, a reaction at the ketone could be followed by a cyclization involving the nitrile group, or a nucleophilic attack on the aromatic ring could set the stage for a subsequent intramolecular condensation. While specific, documented examples of cascade reactions involving this particular compound are not prevalent, its structural features strongly suggest its potential as a key component in the exploration and development of new and efficient synthetic strategies.

Lack of Sufficient Scientific Data for "this compound"

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is a significant lack of detailed research findings available in the public domain. While the compound is listed by chemical suppliers, indicating its synthesis and commercial availability, in-depth studies on its specific applications in advanced organic synthesis and materials science, as requested, are not readily accessible.

The performed searches yielded basic identifying information such as its CAS number (914636-62-7), molecular formula (C₉H₄Cl₂FNO), and molecular weight (232.04 g/mol ). However, scholarly articles, patents, or detailed experimental reports outlining its use as a precursor for advanced organic materials, including any relevant data that could be compiled into the requested tables, could not be located.

General information on related compounds, such as halogenated benzonitriles and benzoylacetonitrile derivatives, suggests that this class of molecules can be valuable in various applications within organic chemistry and materials science. These applications often leverage the unique electronic and steric properties conferred by the halogen and nitrile functional groups.

Due to the absence of specific research on "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user's request, particularly concerning its "Potential in the Development of Advanced Organic Materials."

Therefore, the requested article focusing solely on "this compound" and its applications in advanced organic materials cannot be produced at this time. Further research and publication in the scientific community would be required to provide the necessary information for such a detailed analysis.

Computational and Theoretical Investigations of 2,3 Dichloro 6 Fluorobenzoylacetonitrile

Electronic Structure Analysis and Reactivity Prediction via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules, which in turn governs their reactivity. For a molecule like 2,3-dichloro-6-fluorobenzoylacetonitrile, these calculations can provide a detailed picture of electron distribution and energy levels of molecular orbitals.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules. DFT calculations, often employing basis sets such as 6-311++G(d,p), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Mulliken charge distribution analysis, another output of DFT calculations, provides insight into the partial atomic charges on each atom within the molecule. This information is critical for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. For this compound, the electronegative chlorine, fluorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms, particularly those bonded to these electronegative atoms, will likely exhibit partial positive charges.

Table 1: Calculated Electronic Properties of this compound

Parameter Value
HOMO Energy (eV) -7.58
LUMO Energy (eV) -2.43
HOMO-LUMO Gap (eV) 5.15

Note: The data in this table is hypothetical and illustrative of the types of results obtained from DFT calculations.

The three-dimensional structure of a molecule is crucial for its reactivity and interactions. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, rotation around the single bond connecting the benzoyl and acetonitrile (B52724) moieties can lead to different conformers.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically changing the dihedral angle of this bond. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Table 2: Relative Energies of Conformers of this compound

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
1 0 2.5
2 60 0.0
3 120 1.8

Note: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information provides a detailed understanding of the reaction pathway and can be used to predict the feasibility and outcome of a reaction.

For this compound, computational modeling could be used to explore various reactions, such as nucleophilic substitution at the benzoyl carbon or reactions involving the nitrile group. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be employed to confirm that a calculated transition state connects the reactants and products. The insights gained from these studies can be invaluable for optimizing reaction conditions and for the design of new synthetic routes. For instance, in cycloaddition reactions involving similar nitrile oxides, computational studies have been used to elucidate the stepwise or concerted nature of the mechanism. researchgate.net

In Silico Design of Novel Transformations and Catalytic Systems

The predictive power of computational chemistry can be harnessed for the in silico design of new chemical reactions and catalysts. By understanding the electronic and steric properties of this compound, it is possible to computationally screen for potential reactants and catalysts that would lead to desired products.

For example, DFT calculations can be used to assess the reactivity of different nucleophiles towards the benzoyl group, allowing for the selection of the most promising candidates for experimental investigation. Similarly, computational modeling can be used to design catalysts that can selectively activate a specific part of the molecule. This in silico approach can significantly accelerate the discovery and development of new synthetic methodologies by reducing the need for extensive experimental screening.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-fluorobenzoylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-fluorobenzoylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.